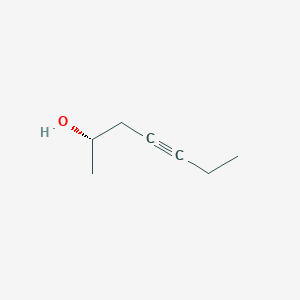

(S)-hept-4-yn-2-ol

Description

(S)-Hept-4-yn-2-ol is a chiral secondary alcohol with a seven-carbon chain, featuring a hydroxyl group (-OH) at the C2 position and a triple bond between C4 and C4. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol . The compound’s IUPAC standard InChIKey is CXVIEBMEWKSONY-UHFFFAOYSA-N, and its CAS registry number is 19781-81-8 . The (S)-enantiomer is defined by its stereochemistry at the C2 chiral center. Physical properties include a boiling point of 341 K (68°C) at 0.019 bar . The compound’s structure makes it a valuable intermediate in organic synthesis, though its pharmacological profile remains understudied.

Properties

IUPAC Name |

(2S)-hept-4-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3,6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVIEBMEWKSONY-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC#CC[C@H](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-hept-4-yn-2-ol can be achieved through several methods. One common approach involves the use of propargyl alcohol as a starting material. The reaction typically proceeds via a Grignard reaction, where propargyl alcohol reacts with a suitable Grignard reagent, such as ethylmagnesium bromide, under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-heptyne-2-one. This process requires the use of a chiral catalyst to ensure the selective formation of the desired enantiomer. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-hept-4-yn-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: 4-Heptyne-2-one or 4-Heptynal.

Reduction: 4-Heptene-2-ol or 4-Heptane-2-ol.

Substitution: 4-Heptyne-2-chloride or 4-Heptyne-2-bromide.

Scientific Research Applications

(S)-hept-4-yn-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-hept-4-yn-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond in the heptyne chain can undergo reactions that modify the compound’s structure, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

(R)-Hept-4-yn-2-ol (Enantiomer)

1-(4-Methoxyphenyl)hept-2-yn-1-ol

- Molecular Formula : C₁₄H₁₆O₂ .

- Structural Features :

- Aromatic substitution: A 4-methoxyphenyl group at C1.

- Triple bond between C2 and C3.

- Tertiary alcohol (-OH at C1).

- Physical Properties : Isolated as a pale yellow oil, suggesting higher lipophilicity due to the aromatic ring .

- Applications : Synthesized via alkyne-aldehyde coupling, this compound serves as a model for studying steric effects in catalytic reactions .

7-Methoxy-2-methylhept-6-en-4-yn-3-ol

- Molecular Formula : C₉H₁₄O₂ .

- Structural Features :

- Methoxy (-OCH₃) and methyl (-CH₃) substituents at C7 and C2, respectively.

- Conjugated alkene (C6–C7) and alkyne (C4–C5).

- Secondary alcohol (-OH at C3).

Data Table: Structural and Physical Properties

Key Research Findings and Gaps

- Stereochemical Effects : While (S)- and (R)-hept-4-yn-2-ol share physical properties, their interactions with chiral environments (e.g., enzymes) remain unstudied .

- Substituent Impact : Aromatic (e.g., 4-methoxyphenyl) or alkyl groups (e.g., methyl) increase molecular complexity and alter reactivity. For example, 1-(4-methoxyphenyl)hept-2-yn-1-ol’s tertiary alcohol structure may hinder nucleophilic attack compared to the secondary alcohol in this compound .

- Biological Activity: Compounds with methoxy and aromatic groups (e.g., indolyl propanols in ) often exhibit pharmacological activity (e.g., antiarrhythmic effects), but such data are lacking for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.